Gracillin

Übersicht

Beschreibung

Molecular Structure Analysis

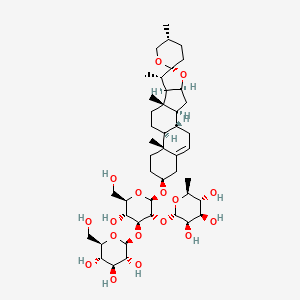

Gracillin has a molecular formula of C45H72O17 . Its molecular weight is 885.0 g/mol . The IUPAC name and SMILES representation provide a detailed description of its molecular structure .Chemical Reactions Analysis

Gracillin has been found to disrupt complex II (CII) function by abrogating succinate dehydrogenase (SDH) activity without affecting the succinate:ubiquinone reductase . It also suppresses ATP synthesis and produces reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

Gracillin has a molecular weight of 885.0 g/mol and a molecular formula of C45H72O17 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Gracillin has been identified as a potential antitumor drug . It exerts potent antitumor activity by targeting mitochondrial complex II . Gracillin displayed broad-spectrum inhibitory effects on the viability of a large panel of human cancer cell lines, including those carrying acquired resistance to chemotherapy or EGFR-targeting drugs, by inducing apoptosis . It effectively suppressed the mutant-Kras-driven lung tumorigenesis and the growth of xenograft tumors derived from cell lines or patient tissues .

Anti-Atopic Properties

Gracillin has been found to have anti-atopic properties . It has been studied for its effects on atopic dermatitis (AD), a common inflammatory skin disease . Gracillin isolated from Dioscorea quinqueloba was found to effectively reduce atopic skin symptoms, such as itching, redness, and skin thickening, in a DNCB-induced AD murine model . It also improved impaired skin barrier function and reduced skin hydration .

Energy Production Inhibition in NSCLC Cells

Gracillin has been shown to inhibit mitochondria-mediated energy production in non-small cell lung cancer (NSCLC) cells . This could potentially make it a valuable tool in the treatment of this type of cancer.

Wirkmechanismus

Target of Action

Gracillin, a steroidal saponin, primarily targets Mitochondrial Complex II (CII) . This complex plays a pivotal role in cancer bioenergetics and is considered a potential target for anticancer therapy . Gracillin also induces the expression of Tumor necrosis factor-α inducible protein-8 (TIPE2) , a negative immune regulator known to suppress the progression of numerous cancers .

Mode of Action

Gracillin interacts with its targets to induce significant changes in cellular processes. It disrupts CII function by abrogating succinate dehydrogenase (SDH) activity without affecting the succinate:ubiquinone reductase . This disruption attenuates mitochondria-mediated cellular bioenergetics by suppressing ATP synthesis and producing reactive oxygen species (ROS) . In addition, gracillin induces the expression of TIPE2, which inhibits cell proliferation in gastric cancer BGC-823 cells .

Biochemical Pathways

Gracillin affects several biochemical pathways. It attenuates mitochondria-mediated cellular bioenergetics, leading to a decrease in ATP synthesis and an increase in ROS production . Furthermore, gracillin inhibits the cell proliferation participated by the PI3K/AKT pathway and cell cycle arrest, suppresses the EMT pathway-regulating cell migration, and induces bcl2-associated mitochondrial apoptosis .

Pharmacokinetics

This could be partly due to hydrolysis by intestinal flora . More research is needed to fully understand the pharmacokinetics of gracillin.

Result of Action

Gracillin has broad-spectrum inhibitory effects on the viability of a large panel of human cancer cell lines, including those carrying acquired resistance to chemotherapy or EGFR-targeting drugs, by inducing apoptosis . It effectively suppresses the mutant-Kras-driven lung tumorigenesis and the growth of xenograft tumors derived from cell lines or patient tissues . Gracillin also significantly reduces viability and migration and stimulates apoptosis in human colorectal cancer cells .

Action Environment

The action, efficacy, and stability of gracillin, like many other plant-derived compounds, can be influenced by environmental factors. For instance, soil salinity, drought, nutrient deprivation, and high temperature can affect plant development, resulting in a significant reduction in saponin composition and other secondary metabolites . .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMAEKYNNOCBY-IEMDQPGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031114 | |

| Record name | Gracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gracillin | |

CAS RN |

19083-00-2 | |

| Record name | Gracillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19083-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gracillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019083002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is gracillin and what are its primary sources?

A1: Gracillin is a naturally occurring steroidal saponin found as a major compound in various Dioscorea species, such as Dioscorea nipponica, Dioscorea collettii var. hypoglauca, and Dioscorea quinqueloba. [, , ] It can also be found in other plant species like Reineckia carnea and Costus speciosus. [, , , ]

Q2: What types of cancer cells have been shown to be susceptible to gracillin's effects in vitro?

A2: Gracillin has demonstrated cytotoxic effects against a variety of human cancer cell lines in vitro, including leukemia, colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, prostate cancer, breast cancer, and lung cancer. [, , , , , , , , ]

Q3: How does gracillin exert its anticancer activity?

A3: Gracillin's anticancer activity is multifaceted and involves several mechanisms:

- Induction of apoptosis: Gracillin can induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased intracellular calcium levels, decreased mitochondrial membrane potential, and upregulation of pro-apoptotic proteins like Bax, caspase-3, and cytochrome C, while downregulating anti-apoptotic protein Bcl-2. [, , ]

- Cell cycle arrest: Gracillin can induce cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation. [, ]

- Inhibition of the mTOR pathway: Gracillin can inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism often dysregulated in cancer. This inhibition leads to autophagy, a process of cellular self-degradation. [, ]

- Inhibition of the STAT3 pathway: Gracillin can inhibit the STAT3 pathway, another crucial signaling pathway involved in tumor growth and progression. []

- Inhibition of glycolysis and oxidative phosphorylation: Gracillin can inhibit both glycolysis and oxidative phosphorylation, two major energy-producing pathways in cells, ultimately reducing ATP production and affecting cancer cell survival. [] One potential target for its antiglycolytic effect is the enzyme phosphoglycerate kinase 1 (PGK1). []

Q4: What structural features of gracillin are important for its leukemia selectivity?

A4: The configuration of the R/S groups at the C-25 position is crucial for gracillin's selectivity towards leukemia cells compared to its analog, methyl protogracillin. []

Q5: What is the role of the F-ring in gracillin's activity compared to other saponins?

A5: The F-ring plays a significant role in the selectivity of furostanol saponins (like gracillin) compared to spirostanol saponins. []

Q6: What is the molecular formula and weight of gracillin?

A7: The molecular formula of gracillin is C45H72O19, and its molecular weight is 913.03 g/mol. []

Q7: What spectroscopic data is available for gracillin?

A7: Gracillin's structure has been elucidated using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available for gracillin, providing detailed information about its hydrogen and carbon atoms, respectively. [, , ]

- Mass spectrometry (MS): MS techniques like FAB-MS and ESI-MS have been employed to determine the molecular weight and fragmentation patterns of gracillin, aiding in its structural characterization. [, , ]

- Infrared (IR) spectroscopy: IR data provides insights into the functional groups present in gracillin. []

- Ultraviolet-visible (UV) spectroscopy: UV data helps understand the electronic transitions within gracillin's structure. []

Q8: What is known about the pharmacokinetic properties of gracillin?

A9: While specific pharmacokinetic data is limited, studies suggest that gracillin might have lower oral bioavailability. [] This highlights the need for further research focusing on its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: Are there any known drug-transporter interactions associated with gracillin?

A9: Currently, there is limited information available regarding gracillin's interaction with drug transporters. This area requires further investigation to understand potential implications for its pharmacokinetic profile and drug interactions.

Q10: What analytical techniques are commonly used to identify and quantify gracillin?

A10: Various analytical techniques are employed for the characterization and quantification of gracillin:

- High-performance liquid chromatography (HPLC): HPLC coupled with different detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used for the separation and quantification of gracillin in various matrices. [, , , , , , ]

- Thin-layer chromatography (TLC): TLC, particularly high-performance TLC (HP-TLC), offers a rapid and cost-effective method for qualitative and semi-quantitative analysis of gracillin. []

- Mass spectrometry (MS): MS techniques, coupled with separation methods like HPLC or used independently, provide valuable information about gracillin's molecular weight, fragmentation pattern, and structural elucidation. [, , , ]

Q11: Has the analytical method for gracillin quantification been validated?

A12: Yes, several studies have reported the development and validation of analytical methods for gracillin quantification, mainly utilizing HPLC coupled with various detectors. These validated methods ensure the accuracy, precision, and specificity of gracillin measurements in different samples. [, , , , , ]

Q12: What is the historical context of gracillin research?

A13: Gracillin was first isolated and characterized in the mid-20th century. Early research focused on its structural elucidation and its presence in various plant species. Over time, research interest expanded to explore its potential pharmacological activities, particularly its anticancer, anti-inflammatory, and immunomodulatory properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)